1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea
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Overview
Description
The compound “1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea” is a complex organic molecule. It contains a urea group attached to a 3-chlorophenyl group and a 1-phenylpropan-2-yl group, which is further substituted with a 4-methylpiperazin-1-yl group .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Scientific Research Applications
Antimycobacterial Agents
A study on 1,5-Diphenylpyrrole derivatives, closely related to the compound , evaluated their antimycobacterial activity. These derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds displaying better activity than standard treatments like streptomycin and isoniazid. This research highlights the potential of similar compounds in treating tuberculosis and other mycobacterial infections (Biava et al., 2008).
Insecticidal Applications
Research on novel insecticides, including compounds similar to 1-(3-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea, demonstrated their efficacy in interfering with cuticle deposition in insects, resulting in failure to moult or pupate. These findings suggest potential applications of these compounds as safe and effective insecticides for agricultural and public health purposes (Mulder & Gijswijt, 1973).
Corrosion Inhibition
Another application area is corrosion inhibition, where derivatives of this compound have shown to effectively inhibit mild steel corrosion in acid solutions. Their effectiveness as inhibitors highlights the potential for these compounds in industrial applications, particularly in protecting metal surfaces against corrosive environments (Bahrami & Hosseini, 2012).
Anticancer Agents
The compound's derivatives have been explored for their anticancer properties. In particular, research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds as novel anticancer agents (Jian Feng et al., 2020).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity , suggesting potential future research directions in these areas.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIDKAQCRUFBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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